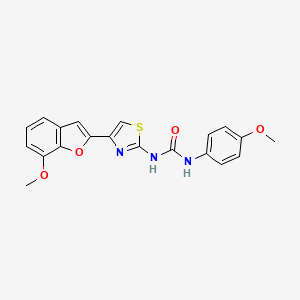

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea, also known as MBTU, is a compound that has been studied extensively for its potential applications in scientific research. MBTU is a thiazolyl urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.

Scientific Research Applications

Glycogen Synthase Kinase 3β Inhibitor

The compound N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a derivative closely related to the specified chemical, has been identified as an inhibitor of glycogen synthase kinase 3β (GSK-3β) (Lough et al., 2010).

Metabolic Pathways and Toxic Metabolites

Research on similar thiazole derivatives, such as 2-(thiazol-4-yl)benzimidazole and 2-(p-methoxyphenyl)-4-methylthiazole, has shed light on their metabolism in mice, revealing the formation of toxic metabolites through ring cleavage pathways (Mizutani et al., 1994).

Antitumor Activities

Novel thiazolyl urea derivatives have shown promise in antitumor activities. For instance, derivatives synthesized from 2-amino-4-sustituted phentyl-5-(1H-1,2,4-triazol-1-yl) thiazoles demonstrated significant antitumor potential (Ling et al., 2008).

Anthelmintic Agent

Thiazolidinone derivatives, including those similar to the specified compound, have been synthesized and evaluated as potential anthelmintic agents. Certain derivatives exhibited good to moderate anthelmintic activity (Sarkar et al., 2013).

Anti-inflammatory Activity

A series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas were synthesized and evaluated for anti-inflammatory activity. Some derivatives, including those with methoxy phenyl groups, showed potent effects (Fatima et al., 2014).

Radiolabelled Glycogen Synthase Kinase-3beta Inhibitor

The compound AR-A014418, a glycogen synthase kinase-3beta inhibitor, was radiolabelled for cerebral positron emission tomography studies, offering insights into its potential for brain research applications (Vasdev et al., 2005).

Anticholinesterase and Antioxidant Activities

Coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and found to inhibit cholinesterases and exhibit antioxidant activities (Kurt et al., 2015).

Drug Pharmacokinetics

Studies involving deuterium-labeled AR-A014418 (a compound similar to the specified chemical) contribute to understanding drug absorption, distribution, and other pharmacokinetics, essential for drug development (Liang et al., 2020).

Enzyme Inhibition and Anticancer Properties

Unsymmetrical 1,3-disubstituted ureas, related to the specified compound, were synthesized and tested for enzyme inhibition and anticancer activities, demonstrating potential medicinal applications (Mustafa et al., 2014).

properties

IUPAC Name |

1-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-25-14-8-6-13(7-9-14)21-19(24)23-20-22-15(11-28-20)17-10-12-4-3-5-16(26-2)18(12)27-17/h3-11H,1-2H3,(H2,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMQHLAJTPZTFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2407813.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2407818.png)

![Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2407819.png)

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate](/img/structure/B2407820.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2407826.png)

![5-(2-fluorobenzyl)-7-(4-methylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2407828.png)

![4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2407829.png)

![(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine](/img/structure/B2407830.png)